molecular formula C9H14O2 B7761975 2-Norbornaneacetic acid CAS No. 6485-19-4

2-Norbornaneacetic acid

Cat. No.: B7761975
CAS No.: 6485-19-4
M. Wt: 154.21 g/mol
InChI Key: FYHBMPWRHCWNBC-RNJXMRFFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Norbornaneacetic acid can be synthesized through several methods. One common route involves the Diels-Alder reaction, where cyclopentadiene reacts with ethylene to form norbornene, which is then subjected to further reactions to introduce the acetic acid group. Another method involves the hydrogenation of norbornene derivatives followed by oxidation to form the desired carboxylic acid.

Industrial Production Methods: In industrial settings, the production of this compound typically involves the catalytic hydrogenation of norbornene derivatives. This process is followed by oxidation using reagents such as potassium permanganate or chromium trioxide to introduce the carboxylic acid functionality. The reaction conditions are carefully controlled to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Norbornaneacetic acid undergoes various chemical reactions, including:

    Oxidation: The carboxylic acid group can be further oxidized to form carbon dioxide and water.

    Reduction: The carboxylic acid can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrogen atoms on the norbornane ring can be substituted with other functional groups through reactions such as halogenation or nitration.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitric acid.

Major Products:

    Oxidation: Carbon dioxide, water.

    Reduction: Norbornane-2-ylmethanol.

    Substitution: Halogenated or nitrated norbornane derivatives.

Scientific Research Applications

2-Norbornaneacetic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of 2-norbornaneacetic acid largely depends on its functional group interactions. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, which are crucial in biological systems. In medicinal chemistry, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The bicyclic structure provides rigidity, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    Norbornane: The parent hydrocarbon, lacking the acetic acid group.

    Norbornene: A related compound with a double bond, used as a precursor in the synthesis of 2-norbornaneacetic acid.

    Norbornadiene: Another related compound with two double bonds, used in various chemical reactions.

Uniqueness: this compound is unique due to the presence of the carboxylic acid group on the rigid bicyclic norbornane structure. This combination imparts distinct chemical and physical properties, making it valuable in specific synthetic and research applications.

Properties

CAS No.

6485-19-4

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

2-[(1R,2S,4S)-2-bicyclo[2.2.1]heptanyl]acetic acid

InChI

InChI=1S/C9H14O2/c10-9(11)5-8-4-6-1-2-7(8)3-6/h6-8H,1-5H2,(H,10,11)/t6-,7+,8-/m0/s1

InChI Key

FYHBMPWRHCWNBC-RNJXMRFFSA-N

SMILES

C1CC2CC1CC2CC(=O)O

Isomeric SMILES

C1C[C@@H]2C[C@H]1C[C@H]2CC(=O)O

Canonical SMILES

C1CC2CC1CC2CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Norbornaneacetic acid
Reactant of Route 2
Reactant of Route 2
2-Norbornaneacetic acid
Reactant of Route 3
2-Norbornaneacetic acid
Reactant of Route 4
2-Norbornaneacetic acid
Reactant of Route 5
2-Norbornaneacetic acid
Reactant of Route 6
2-Norbornaneacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.